Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride
Brand Name: Vulcanchem
CAS No.: 94138-97-3
VCID: VC17146690
InChI: InChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C27H58ClNO4
Molecular Weight: 496.2 g/mol

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride

CAS No.: 94138-97-3

Cat. No.: VC17146690

Molecular Formula: C27H58ClNO4

Molecular Weight: 496.2 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride - 94138-97-3

Specification

CAS No. 94138-97-3
Molecular Formula C27H58ClNO4
Molecular Weight 496.2 g/mol
IUPAC Name bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;chloride
Standard InChI InChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1
Standard InChI Key XNQVDZMFICXFEO-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.[Cl-]

Introduction

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis involves quaternization of a tertiary amine precursor with 1-chlorooctadecane in the presence of 2-(2-hydroxyethoxy)ethanol. Key steps include:

  • Alkylation: Reaction of methylbis(2-hydroxyethyl)amine with 1-chlorooctadecane in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.

  • Ethoxylation: Addition of ethylene oxide to introduce hydroxyethoxy groups, conducted under pressurized conditions (2–3 bar) with alkaline catalysts.

  • Purification: Dialysis or column chromatography to remove unreacted reagents, achieving >90% purity.

Table 1: Optimal Reaction Conditions for Synthesis

ParameterValue/RangeImpact on Yield
Temperature80–100°CHigher rates, risk of decomposition
SolventDimethylformamideEnhances reactant solubility
Reaction Time12–24 hoursMaximizes conversion
CatalystNaOH/KOHAccelerates ethoxylation

Scalability and Industrial Production

Industrial-scale manufacturing employs continuous-flow reactors to maintain precise temperature and mixing control. Challenges include managing exothermic reactions during ethoxylation and minimizing byproducts like bis-quaternary ammonium species. Recent advances in microreactor technology have improved yield consistency and reduced energy consumption.

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (>100 g/L at 25°C) due to its ionic and ethoxylated groups. It remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH > 8), releasing octadecyl alcohol and ethoxylated amines. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, making it suitable for high-temperature applications.

Spectroscopic Characterization

  • FT-IR: Peaks at 3400 cm1^{-1} (O-H stretch), 2850–2950 cm1^{-1} (C-H aliphatic), and 1480 cm1^{-1} (C-N stretch).

  • 1^1H NMR: Signals at δ 3.6–3.8 ppm (m, -OCH2_2CH2_2O-), δ 1.2–1.4 ppm (m, C18_{18}H37_{37}), and δ 3.2 ppm (s, N+^+-CH3_3).

Biological Activity and Antimicrobial Mechanisms

Efficacy Against Pathogens

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:

  • 10 µg/mL for Staphylococcus aureus

  • 25 µg/mL for Escherichia coli

  • 50 µg/mL for Candida albicans

Its cationic charge disrupts microbial cell membranes via electrostatic interactions with anionic phospholipids, causing leakage of cytoplasmic contents.

Synergistic Formulations

Combining the compound with ethanol or benzalkonium chloride enhances biocidal efficacy. For example, a 1:1 mixture with ethanol reduces MICs by 50% against Gram-negative bacteria.

SubstrateEnvironmentInhibition Efficiency (%)
Mild steel1M HCl78
Aluminum0.5M H2SO465

Surfactant in Formulations

The compound serves as a key ingredient in:

  • Detergents: Enhances soil removal through micellar solubilization.

  • Emulsion stabilizers: Prevents coalescence in oil-water systems.

  • Pharmaceuticals: Improves drug solubility in topical creams.

Comparison with Structural Analogs

Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium Methyl Sulphate

This analog (CAS No. 94138-99-5) replaces chloride with methyl sulphate (CH3SO4\text{CH}_3\text{SO}_4^-), increasing molar mass to 571.9 g/mol . While similar in surfactant properties, the methyl sulphate variant exhibits lower water solubility (40 g/L at 25°C) but superior thermal stability (decomposition at 250°C) .

Recent Advances and Future Directions

Recent studies (2024–2025) explore its use in:

  • Nanoparticle synthesis: As a capping agent for gold nanoparticles.

  • Antiviral coatings: Inactivating enveloped viruses like SARS-CoV-2 on surfaces.

  • Green chemistry: Biodegradation pathways using Pseudomonas spp.

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